molecular formula C10H12N2O B7607249 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B7607249
M. Wt: 176.21 g/mol
InChI Key: MSUZZJQYHXLMBQ-UHFFFAOYSA-N
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Description

5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This specific compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an ortho-diamine with a suitable ketone or aldehyde, followed by cyclization to form the benzodiazepine ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, purification through crystallization, and drying to obtain the final product. The use of automated systems ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary, often requiring specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens or other functional groups into the benzodiazepine ring .

Scientific Research Applications

5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, particularly the gamma-aminobutyric acid (GABA) receptors. By enhancing the inhibitory effects of GABA, it can produce sedative, anxiolytic, and muscle relaxant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to its specific methyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation may result in different binding affinities and efficacies at various receptor sites compared to other benzodiazepines .

Properties

IUPAC Name

5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-8-4-2-3-5-9(8)12-10(13)6-11-7/h2-5,7,11H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUZZJQYHXLMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2NC(=O)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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